N-cyclopropyl-5-fluoro-2-methylbenzamide
Description
N-cyclopropyl-5-fluoro-2-methylbenzamide is a benzamide derivative featuring a cyclopropylamine substituent, a fluorine atom at the 5-position, and a methyl group at the 2-position of the benzene ring. This compound is structurally related to other benzamide analogs, which are often explored for their pharmacological and chemical properties.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-cyclopropyl-5-fluoro-2-methylbenzamide |
InChI |
InChI=1S/C11H12FNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) |
InChI Key |
JEGHJSKSGNLNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-cyclopropyl-5-fluoro-2-methylbenzamide
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the benzamide core by coupling a substituted benzoyl chloride with cyclopropylamine. The key steps include:
- Preparation or procurement of 5-fluoro-2-methylbenzoyl chloride as the acylating agent.
- Reaction with cyclopropylamine under controlled conditions to afford the target amide.
This approach is consistent with standard amide bond formation techniques in organic synthesis.
Specific Synthetic Route from Literature
While direct literature on this compound is limited, closely related compounds and benzamide derivatives provide insight into practical methods.
Amide Formation via Acyl Chloride and Cyclopropylamine
A representative method involves the reaction of 5-fluoro-2-methylbenzoyl chloride with cyclopropylamine in an inert solvent such as chlorobenzene under an inert atmosphere (argon). The reaction is typically conducted at elevated temperatures (around 100°C) for several hours (e.g., 8 hours) to ensure complete conversion.
- Example: In the synthesis of related compounds such as N-(2-isopropyl-5-chlorobenzyl)-N-cyclopropyl-5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxamide, the acyl chloride was reacted with cyclopropylamine in chlorobenzene at 100°C for 8 hours under argon, yielding the carboxamide product in 93% yield as white crystals (melting point 108-110°C).
This procedure can be adapted for this compound by substituting the appropriate benzoyl chloride.
Alternative Methods: Catalytic Amination and Amidation
Recent advances in catalysis have introduced manganese-catalyzed amidation protocols using primary amides and alcohols, which may be applicable to benzamide derivatives. For example, manganese catalysts facilitate the N-alkoxymethylation of benzamides under mild conditions with methanol, suggesting potential for catalytic amidation methods. However, these methods are less directly applicable to cyclopropyl amide formation compared to acyl chloride coupling.
Synthesis of Benzoyl Chloride Precursor
The key intermediate, 5-fluoro-2-methylbenzoyl chloride, can be prepared by chlorination of the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- Typical conditions involve refluxing 5-fluoro-2-methylbenzoic acid with SOCl2, often with catalytic DMF, to afford the acyl chloride in good yield.
Purification and Characterization
The crude amide product is purified by recrystallization from solvents such as isopropanol or ethanol. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm aromatic and cyclopropyl protons and carbons.
- Mass Spectrometry (MS): To confirm molecular weight.
- Melting Point Determination: For purity assessment.
- Infrared (IR) Spectroscopy: To verify amide bond formation (characteristic C=O stretch around 1630-1660 cm^-1).
Data Table: Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 5-fluoro-2-methylbenzoyl chloride | 5-fluoro-2-methylbenzoic acid + SOCl2, reflux, catalytic DMF | >85 | Anhydrous conditions required |
| Amide formation | 5-fluoro-2-methylbenzoyl chloride + cyclopropylamine, chlorobenzene, 100°C, 8 h, argon atmosphere | ~90 | Inert atmosphere prevents side reactions |
| Purification | Recrystallization from isopropanol or ethanol | N/A | White crystalline solid |
| Characterization | NMR, MS, IR, melting point | N/A | Confirms structure and purity |
Analysis of Preparation Methods
- Efficiency: The acyl chloride coupling method is highly efficient, providing high yields and straightforward purification.
- Scalability: The reaction conditions (temperature, solvent, inert atmosphere) are amenable to scale-up for industrial or pilot-scale synthesis.
- Selectivity: The method provides high selectivity for the amide bond formation without significant side products.
- Environmental and Safety Considerations: Use of chlorinated solvents and reagents like SOCl2 requires appropriate handling and waste management.
Comparative Insights from Related Compounds
- Benzamide derivatives with fluorine substituents have been synthesized using similar amidation strategies, confirming the robustness of this approach.
- Catalytic methods for amide modifications are emerging but currently less common for cyclopropyl amides.
- The presence of cyclopropylamine introduces steric and electronic factors that favor direct acyl chloride coupling over alternative amidation routes.
Chemical Reactions Analysis
N-cyclopropyl-5-fluoro-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopropyl-5-fluoro-2-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares close structural similarities with isomers differing in the positions of fluorine and methyl substituents. Below is a detailed comparison based on molecular properties and available
Structural Isomers
(a) N-cyclopropyl-2-fluoro-5-methylbenzamide (CAS: 1250028-90-0)
- Molecular Formula: C₁₁H₁₂FNO
- Molar Mass : 193.22 g/mol
- Substituent Positions : Fluorine at 2-position, methyl at 5-position.
- Key Differences : The transposition of fluorine and methyl groups alters steric and electronic interactions. This positional change may influence binding affinity in biological systems or solubility in solvents .
(b) N-cyclopropyl-3-fluoro-5-methylbenzamide (CAS: 1564811-39-7)
- Molecular Formula: C₁₁H₁₂FNO
- Molar Mass : 193.22 g/mol
- Substituent Positions : Fluorine at 3-position, methyl at 5-position.
Physicochemical Properties
| Property | N-cyclopropyl-5-fluoro-2-methylbenzamide | N-cyclopropyl-2-fluoro-5-methylbenzamide | N-cyclopropyl-3-fluoro-5-methylbenzamide |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂FNO | C₁₁H₁₂FNO | C₁₁H₁₂FNO |
| Molar Mass (g/mol) | 193.22 | 193.22 | 193.22 |
| Fluorine Position | 5 | 2 | 3 |
| Methyl Position | 2 | 5 | 5 |
| Potential Polarity | Moderate (due to 5-fluoro) | Higher (2-fluoro closer to amide) | Lower (3-fluoro less polar) |
Limitations in Available Data
The provided evidence lacks direct experimental comparisons (e.g., solubility, stability, or biological activity) between these isomers. For instance:
- and only list physicochemical properties without functional data .
Biological Activity
N-Cyclopropyl-5-fluoro-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article compiles findings from various studies, highlighting its mechanisms of action, biological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclopropyl group, a fluorinated aromatic ring, and an amide functional group. Its molecular formula is CHFN\ and it has a molecular weight of approximately 195.22 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to target proteins and enzymes involved in various physiological processes .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction may lead to various biological responses such as:
- Inhibition of Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle regulation.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells through specific signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's unique structural features contribute to its effectiveness as an anticancer agent by enhancing its interaction with molecular targets involved in tumor growth regulation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table illustrating key differences and similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, 5-fluoro substitution | Anticancer, antimicrobial |
| N-Cyclopropyl-4-fluoro-2-methylbenzamide | Cyclopropyl group, 4-fluoro substitution | Moderate anticancer activity |
| N-Cyclopropyl-4,5-difluoro-2-methylbenzamide | Cyclopropyl group, 4,5-difluoro substitution | Enhanced binding affinity |
This table highlights that while all compounds share a cyclopropyl group, variations in fluorination significantly influence their biological activities.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical settings:
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC = 25 µM) compared to untreated controls .
- Bacterial Strains : Another investigation assessed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics .
Q & A
Q. What established synthetic routes exist for N-cyclopropyl-5-fluoro-2-methylbenzamide, and how can researchers validate product purity?
Methodological Answer: A common synthesis route involves coupling a benzoyl chloride derivative (e.g., 5-fluoro-2-methylbenzoyl chloride) with cyclopropylamine under Schotten-Baumann conditions. For example, N-cyclopropylbenzamide was synthesized via a similar method with 94% yield using benzoyl chloride and cyclopropylamine (General Procedure A) . Post-synthesis, purity validation should include:
- HPLC : To assess chromatographic homogeneity (≥95% purity).
- NMR Spectroscopy : Confirm absence of unreacted starting materials (e.g., cyclopropylamine protons at δ 0.5–0.8 ppm).
- Mass Spectrometry : Verify molecular ion peak matching the expected m/z (e.g., calculated for C₁₂H₁₃FNO: 206.1 g/mol).
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., cyclopropyl ring protons, aromatic fluorine coupling).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ = 207.1).
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the cyclopropyl and fluorine groups.
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of this compound?
Methodological Answer: Low yields (e.g., <50%) may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. THF.
- Catalysis : Use DMAP or HOBt to accelerate amide bond formation.
- Temperature Control : Gradual addition of reagents at 0–5°C to minimize decomposition.
- Design of Experiments (DoE) : Statistically optimize molar ratios, solvent, and time (e.g., 2.5:1 amine:acyl chloride ratio) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in pharmacological data (e.g., enzyme inhibition vs. no activity) require:
- Target Validation : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like AcpS PPTase, which regulates bacterial lipid biosynthesis .
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify false negatives.
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with bacterial growth inhibition tests to confirm mechanism .
Q. What are the key safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential amine or acyl chloride vapors.
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. No flammability risk (classified under Non-Combustible Solids) .
Hypothesis-Driven Research Directions
Q. How can computational models predict the pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity, cyclopropyl’s strain) with logP, solubility, and membrane permeability.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and cytochrome P450 interactions.
Q. What experimental strategies can explore its potential as a bacterial PPTase inhibitor?
Methodological Answer:
- Enzyme Assays : Measure inhibition of AcpS PPTase activity using radiolabeled substrates (³²P-ATP) .
- Mutagenesis Studies : Identify binding residues (e.g., Lys45, Asp89 in AcpS) via site-directed mutagenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
